molecular formula C19H27N5O4 B3034047 Alfuzosin-d7 CAS No. 1346746-88-0

Alfuzosin-d7

Cat. No.: B3034047
CAS No.: 1346746-88-0
M. Wt: 396.5 g/mol
InChI Key: WNMJYKCGWZFFKR-BCIKGFBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alfuzosin-d7: is a deuterium-labeled derivative of Alfuzosin, which is an alpha-1 adrenergic receptor antagonist. Alfuzosin is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to trace the drug’s behavior in the body .

Scientific Research Applications

Alfuzosin-d7 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alfuzosin in the body.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

    Drug Interaction Studies: Used to study interactions with other drugs and their effects on the pharmacokinetics of Alfuzosin.

    Clinical Research: Used in clinical trials to understand the drug’s behavior in different populations

Mechanism of Action

Alfuzosin works by selectively inhibiting alpha adrenergic receptors in the lower urinary tract, causing smooth muscle relaxation in the bladder neck and prostate, improving urine flow, thereby reducing BPH symptoms .

Safety and Hazards

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if heart or blood pressure medications are taken . It should not be taken if there is moderate to severe liver disease . Many drugs can affect Alfuzosin, and some should not be used at the same time .

Future Directions

Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers . It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Safety and efficacy of Alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alfuzosin-d7 involves the incorporation of deuterium atoms into the Alfuzosin molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Alfuzosin with deuterium atoms using deuterated reagents under specific conditions.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of Alfuzosin can lead to the formation of this compound.

Industrial Production Methods: The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Alfuzosin-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may yield amine derivatives .

Comparison with Similar Compounds

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Doxazosin: An alpha-1 adrenergic receptor antagonist used for both benign prostatic hyperplasia and hypertension.

    Silodosin: A selective alpha-1 adrenergic receptor antagonist used for benign prostatic hyperplasia.

Uniqueness of Alfuzosin-d7: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Deuterium atoms are heavier than hydrogen atoms, leading to differences in metabolic stability and reaction rates. This makes this compound a valuable tool in drug development and research .

Properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-BCIKGFBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin-d7
Reactant of Route 2
Reactant of Route 2
Alfuzosin-d7
Reactant of Route 3
Reactant of Route 3
Alfuzosin-d7
Reactant of Route 4
Reactant of Route 4
Alfuzosin-d7
Reactant of Route 5
Alfuzosin-d7
Reactant of Route 6
Reactant of Route 6
Alfuzosin-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.